1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine
Overview
Description
“1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine” is an organic compound that belongs to the class of piperazines . It has a molecular weight of 194.28 . The compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of pyrazole compounds, such as “1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A patent describes a process for the preparation of a similar compound, “1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine”, which might provide insights into the synthesis of "1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine" .
Molecular Structure Analysis
The molecular structure of “1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine” consists of a piperazine ring attached to a pyrazole ring via a methylene bridge . The pyrazole ring is substituted at the 3-position with an ethyl group .
Chemical Reactions Analysis
Pyrazole compounds, including “1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Scientific Research Applications
Antimicrobial Applications
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial and biofilm inhibition activities. One derivative demonstrated superior efficacy against E. coli, S. aureus, and S. mutans strains, surpassing the reference drug Ciprofloxacin in biofilm inhibition activities. Furthermore, these compounds exhibited excellent inhibitory activities against drug-resistant bacterial strains such as MRSA and VRE, making them promising candidates for addressing antibiotic resistance issues (Mekky & Sanad, 2020).
Anticancer Applications
A series of polyfunctional substituted 1,3-thiazoles with a piperazine substituent have been identified for their anticancer activity. Screening within the "NCI-60 Human Tumor Cell Lines Screen" program revealed that these compounds exhibit significant in vitro antiproliferative activity against various human cancer cell lines, indicating their potential as novel anticancer agents (Turov, 2020).
Molecular Imaging Applications
The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent showcases the use of piperazine derivatives in neuroinflammation imaging. The specific targeting of the IRAK4 enzyme in neuroinflammatory processes suggests the compound's utility in diagnosing and studying neurodegenerative diseases (Wang et al., 2018).
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of novel pyrazole carboxamide derivatives containing piperazine moiety, highlighting the compound's structural diversity and potential as a scaffold for further pharmaceutical development. X-ray structure characterization confirms the molecular architecture, providing a foundation for the exploration of biological activities (Lv, Ding, & Zhao, 2013).
properties
IUPAC Name |
1-[(5-ethyl-1H-pyrazol-4-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-10-9(7-12-13-10)8-14-5-3-11-4-6-14/h7,11H,2-6,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRGRNIUPOAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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